molecular formula C17H20N4O3 B2688029 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797718-05-8

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No.: B2688029
CAS No.: 1797718-05-8
M. Wt: 328.372
InChI Key: NUMLOAITACWJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been developed to target the enzymatic activity of the histone demethylase JMJD3. JMJD3 is involved in the regulation of gene expression and plays a crucial role in the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown the synthesis of novel compounds, such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural compounds like visnaginone and khellinone. These compounds have been explored for their anti-inflammatory and analgesic properties. For instance, certain derivatives demonstrated significant inhibitory activity on COX-2 selectivity, showcasing potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential PET Agents for Parkinson's Disease

Another significant application involves the synthesis of [11C]HG-10-102-01, a compound evaluated as a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This research underscores the compound's applicability in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Renin Inhibitors for Hypertension

Benzimidazole derivatives have been identified as potent, orally active renin inhibitors, aiming to improve the pharmacokinetic profile for hypertension management. Modifications in the structure of these compounds enhanced their renin inhibitory activity, offering insights into the development of new hypertension therapies (Tokuhara et al., 2018).

Cancer Therapy Agents

The compound MGCD0103, characterized as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been discovered as an isotype-selective HDAC inhibitor with the potential for treating cancer. It selectively inhibits HDACs 1-3 and 11, demonstrating antitumor activity in vivo and highlighting its promise as an anticancer drug (Zhou et al., 2008).

Gastroprokinetic Activity

Research into the gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds has shown significant results. These compounds have been evaluated for their effects on gastric emptying, offering potential therapeutic applications in treating gastrointestinal motility disorders (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Properties

IUPAC Name

2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-14-5-3-2-4-13(14)17(22)19-12-15-18-7-6-16(20-15)21-8-10-24-11-9-21/h2-7H,8-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMLOAITACWJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.